Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) :
- Ethyl group : A triplet at δ 1.32 ppm (3H, $$-\text{CH}2\text{CH}3$$) and a quartet at δ 4.30 ppm (2H, $$-\text{OCH}2\text{CH}3$$).
- Aromatic protons : Multiplets between δ 7.62–8.23 ppm, corresponding to the 2-nitro-4-trifluoromethylphenyl ring.
- Cyanide-adjacent proton : A singlet at δ 5.66 ppm (1H, $$-\text{CH}(\text{CN})\text{CO}_2\text{Et}$$).
13C NMR (100 MHz, CDCl3) :
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry
Table 2: Spectroscopic Data Summary
| Technique | Key Signals | Interpretation |
|---|---|---|
| 1H NMR | δ 5.66 (s, 1H) | Cyano-adjacent proton |
| IR | 2,252 cm⁻¹ | C≡N stretch |
| UV-Vis | λmax 269 nm | Aromatic π-system excitation |
| MS | m/z 302.21 | Molecular ion peak |
Comparative Analysis with Structural Analogues
Substituted Phenylacetates
4-(Trifluoromethyl)phenyl acetate (C$$9$$H$$7$$F$$3$$O$$2$$) :
Methyl 2-cyano-2-(2-nitrophenyl)acetate (C$${10}$$H$$8$$N$$2$$O$$4$$) :
Table 3: Structural and Spectral Comparisons
Properties
IUPAC Name |
ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c1-2-21-11(18)9(6-16)8-4-3-7(12(13,14)15)5-10(8)17(19)20/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCXOZHXSNSXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate typically involves the reaction of ethyl cyanoacetate with 2-nitro-4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acids
The ester moiety undergoes base-mediated hydrolysis to yield 2-nitro-4-(trifluoromethyl)benzoic acid. This reaction is critical in synthesizing bioactive molecules and agrochemical intermediates.
Reaction Conditions and Data
| Parameter | Details |
|---|---|
| Reagents | Sodium hydroxide (NaOH) in ethanol/water (3:1 v/v) |
| Temperature | Reflux (~78°C) |
| Time | 2–4 hours |
| Yield | 95% |
| Product | 2-Nitro-4-(trifluoromethyl)benzoic acid |
Mechanistic Insights :
-
The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate.
-
Subsequent elimination of ethoxide generates the carboxylate salt, which is acidified to the free carboxylic acid .
Functional Group Stability
Nitro Group :
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Stable under basic hydrolysis conditions but reducible to an amine using catalytic hydrogenation (e.g., H₂/Pd-C), offering pathways to diverse derivatives .
Trifluoromethyl Group :
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Resists hydrolysis and oxidation due to the strong C–F bonds, ensuring retention of the CF₃ substituent in most reactions .
Cyano Group :
-
Remains intact during ester hydrolysis but can be selectively hydrolyzed to carboxylic acids or amidated under acidic or basic conditions .
Reaction Optimization Considerations
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate has been explored for its potential in drug development, particularly in the synthesis of bioactive compounds:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability of the resulting drugs .
- Antimicrobial Properties : Some studies suggest that compounds containing the cyano and nitro functionalities can demonstrate antimicrobial activity, making them candidates for developing new antibiotics .
Materials Science
The compound's unique chemical structure allows it to be used in the development of advanced materials:
- Polymer Synthesis : this compound can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of trifluoromethyl groups can enhance the thermal stability of these polymers .
- Fluorinated Materials : The presence of trifluoromethyl groups imparts unique properties such as hydrophobicity and chemical resistance, which are valuable in coatings and surface treatments .
Agrochemicals
The compound is also being investigated for its applications in agriculture:
- Pesticide Development : The structural features of this compound suggest potential use as a pesticide or herbicide. Its ability to disrupt biological pathways in pests may lead to effective crop protection solutions .
Case Studies
- Synthesis of Anticancer Agents : A study focused on synthesizing a series of derivatives from this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The results indicated that modifications to the nitro group could enhance activity .
- Development of Fluorinated Polymers : Research conducted on the polymerization of this compound revealed that incorporating this compound into polymer matrices improved their thermal stability and mechanical strength, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Ethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate (CAS: 1357626-53-9)
Ethyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate (CAS: 735-40-0)
- Molecular Formula : C₁₁H₁₁F₃N₂O₄
- Molecular Weight : 292.21 g/mol
- Key Differences: Replaces the cyano group with an amino (-NH₂) substituent, increasing polarity and altering reactivity in coupling reactions .
Cyano-Substituted Analogues
Ethyl 2-(4-cyanophenyl)acetate (CAS: 1528-41-2)
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate (CAS: 854778-10-2)
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate (3r)
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate (CAS: 1417503-63-9)
- Molecular Formula : C₁₁H₁₀F₄O₂
- Key Differences : Substitutes nitro with fluorine, enhancing stability against reduction but reducing electrophilicity .
Data Table: Key Properties of Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate and Analogues
Biological Activity
Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate, with the CAS number 13544-04-2, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its structural components, particularly the trifluoromethyl group and the cyano moiety. These groups are known to enhance the lipophilicity and bioactivity of organic compounds, potentially leading to increased interaction with biological targets such as enzymes and receptors.
Biological Activities
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Antimicrobial Activity
- Recent studies have demonstrated that compounds containing similar structural motifs exhibit significant antibacterial properties. For instance, certain derivatives have shown effective inhibition against various Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited. The compound's structural analogs have been tested for their Minimum Inhibitory Concentration (MIC), showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit bacterial topoisomerases, critical enzymes involved in DNA replication and transcription. In vitro assays have indicated that similar compounds can exhibit low nanomolar inhibition against these enzymes, suggesting potential as antibacterial agents .
- Antioxidant Activity
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
A study investigating a series of compounds similar to this compound found that some exhibited potent dual inhibition of DNA gyrase and topo IV from E. coli, with IC50 values under 32 nM. This suggests that modifications in structure can lead to enhanced antibacterial efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate?
- Answer : The compound is typically synthesized via multi-step routes involving nitration, trifluoromethylation, and esterification. For example, nitration of a phenylacetic acid derivative followed by trifluoromethylation via Ullmann-type coupling or electrophilic substitution. Esterification with ethanol under reflux conditions (often using H₂SO₄ or DCC as catalysts) ensures high yields . Purification is achieved via column chromatography or recrystallization from ethyl acetate/hexane mixtures .
Q. How is the molecular structure of this compound validated experimentally?
- Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assigns proton environments (e.g., cyano, nitro, and trifluoromethyl groups) and confirms ester linkage integrity .
- X-ray diffraction : Resolves crystal packing and stereoelectronic effects, particularly the spatial arrangement of the nitro and trifluoromethyl groups .
- Mass spectrometry (LCMS/HPLC) : Determines molecular weight (e.g., m/z 292.21 for C₁₁H₁₁F₃N₂O₄) and purity (>98% via HPLC retention time analysis) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Answer : The compound exhibits limited aqueous solubility due to the lipophilic trifluoromethyl and aromatic nitro groups. Stability studies in DMSO or ethanol (at −20°C) show minimal degradation over 6 months. Hydrolysis of the ester group under alkaline conditions (pH >10) is a critical degradation pathway, monitored via pH-adjusted stability assays .
Advanced Research Questions
Q. How does the cyano group modulate reactivity in nucleophilic addition or cyclization reactions?
- Answer : The electron-withdrawing cyano group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., in Knoevenagel condensations). Computational studies (DFT) suggest a charge density of −0.42e at the α-carbon, promoting interactions with amines or thiols in medicinal chemistry applications . Comparative assays with non-cyano analogs (e.g., methyl or fluorine substituents) show reduced reactivity, confirming the cyano group's role .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Answer : Discrepancies in IC₅₀ values for antimicrobial activity (e.g., 8–25 µM against S. aureus) arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and controlling impurities (e.g., nitro-reduction byproducts) via HPLC-MS improves reproducibility. Contradictions in cytotoxicity data (e.g., HeLa cells) are linked to differences in cell passage number and culture media .
Q. What strategies optimize enantioselective synthesis for chiral derivatives of this compound?
- Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., quinine-derived thioureas) achieves >90% enantiomeric excess (ee). Solvent screening (e.g., ethyl acetate vs. THF) and low-temperature conditions (−78°C) suppress racemization. X-ray crystallography of intermediates validates stereochemical outcomes .
Q. How do structural analogs with modified substituents (e.g., chloro vs. nitro groups) affect pharmacological profiles?
- Answer : Replacing the nitro group with chloro (e.g., Ethyl 2-cyano-2-(2-chloro-4-(trifluoromethyl)phenyl)acetate) reduces oxidative stress induction in hepatocytes but increases logP (from 2.1 to 2.9), enhancing blood-brain barrier penetration. Nitro-substituted analogs show superior antibacterial activity (MIC 4 µg/mL vs. 16 µg/mL for chloro analogs) due to redox-activated nitroreduction .
Methodological Considerations
Q. What analytical techniques quantify trace impurities in bulk samples?
- Answer : UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in acetonitrile/water (gradient elution) detects impurities at 0.1% levels. 1H NMR with relaxation reagents (e.g., Cr(acac)₃) quantifies residual solvents (e.g., ethyl acetate <500 ppm) .
Q. How are computational models (e.g., molecular docking) applied to predict biological targets?
- Answer : Docking studies (AutoDock Vina) with cytochrome P450 3A4 (PDB: 5VCC) predict binding affinities (∆G = −9.2 kcal/mol) at the heme-active site. MD simulations (GROMACS) over 100 ns reveal stable hydrogen bonding between the nitro group and Arg105, guiding SAR for enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
